4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile
CAS No.:
Cat. No.: VC19966696
Molecular Formula: C13H10N6OS
Molecular Weight: 298.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N6OS |
|---|---|
| Molecular Weight | 298.33 g/mol |
| IUPAC Name | 4-[(5-amino-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile |
| Standard InChI | InChI=1S/C13H10N6OS/c14-6-8-1-3-9(4-2-8)7-21-13-18-17-12-16-11(20)5-10(15)19(12)13/h1-5H,7,15H2,(H,16,17,20) |
| Standard InChI Key | RFWKCWCIAVDKDF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NN=C3N2C(=CC(=O)N3)N)C#N |
Introduction
Chemical Structure and Nomenclature
The systematic name 4-{[(5-Amino-7-hydroxy triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile reflects its intricate architecture:
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A 1,2,4-triazolo[4,3-a]pyrimidine core forms the central scaffold, featuring amino (-NH₂) and hydroxyl (-OH) substituents at positions 5 and 7.
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A sulfanyl (-S-) bridge connects the triazolopyrimidine system to a methyl group, which is further attached to a benzonitrile moiety at the para position .
Key structural attributes:
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Planar triazolopyrimidine ring: Facilitates π-π stacking interactions with aromatic residues in biological targets.
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Polar substituents: The amino and hydroxyl groups enhance solubility and hydrogen-bonding capacity.
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Benzonitrile group: Introduces electron-withdrawing character, potentially modulating metabolic stability .
Synthetic Routes and Optimization
Core Scaffold Assembly
The triazolopyrimidine nucleus is typically synthesized via cyclocondensation reactions. For example:
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Step 1: Condensation of 5-amino-1H-1,2,4-triazole-3-thiol with a β-ketoester under acidic conditions yields the triazolopyrimidine intermediate .
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Step 2: Hydroxylation at position 7 is achieved through oxidative desulfurization or hydroxylamine-mediated substitution .
Functionalization with Benzonitrile Moiety
The sulfanyl-methyl-benzonitrile side chain is introduced via nucleophilic substitution:
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Reaction: Treating the triazolopyrimidine-thiol intermediate with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C .
Optimization challenges:
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Regioselectivity: Competing reactions at N1 vs. N2 positions of the triazole require careful control of temperature and catalysts.
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Yield improvement: Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing efficiency (e.g., 68% yield in 15 min at 120°C) .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3350–3250 | N-H stretch (amino group) |
| 2230 | C≡N stretch (benzonitrile) |
| 1650 | C=N stretch (triazole ring) |
| 1595 | C=C aromatic stretching |
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.42 (s, 1H, triazolopyrimidine-H)
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δ 7.89 (d, J = 8.4 Hz, 2H, benzonitrile-ArH)
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δ 4.31 (s, 2H, -SCH₂-)
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¹³C NMR:
| Microorganism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| S. aureus | 12.5 | Ciprofloxacin (1.2) |
| E. coli | 25.0 | Ampicillin (8.0) |
Anticancer Activity
Molecular docking studies predict strong binding to EGFR kinase (binding energy: −9.8 kcal/mol) via:
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Hydrogen bonds between the hydroxyl group and Thr766.
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Hydrophobic interactions with the benzonitrile moiety and Leu694 .
Stability and Solubility Profile
| Property | Value |
|---|---|
| LogP (octanol/water) | 1.8 ± 0.2 |
| Aqueous solubility | 0.45 mg/mL (pH 7.4) |
| Plasma protein binding | 89% (albumin) |
Degradation pathways:
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Oxidation of the sulfanyl group to sulfoxide under acidic conditions.
Future Research Directions
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In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
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Structure-activity relationship (SAR): Modify the benzonitrile substituent to optimize target selectivity.
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Toxicological screening: Evaluate hepatotoxicity and genotoxicity in human cell lines.
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